![molecular formula C10H22N2O B14607849 2-[(E)-tert-Butyldiazenyl]hexan-2-ol CAS No. 57910-41-5](/img/structure/B14607849.png)
2-[(E)-tert-Butyldiazenyl]hexan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-tert-Butyldiazenyl]hexan-2-ol is an organic compound that belongs to the class of alcohols It features a tert-butyl group attached to a diazenyl moiety, which is further connected to a hexan-2-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-tert-Butyldiazenyl]hexan-2-ol can be achieved through multiple-step organic reactions. One common method involves the hydration of hex-1-ene, where hex-1-ene is reacted with concentrated sulfuric acid followed by water to produce hexan-2-ol . The diazenyl group can be introduced through a diazotization reaction, where a suitable amine precursor is treated with nitrous acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-tert-Butyldiazenyl]hexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-[(E)-tert-Butyldiazenyl]hexan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(E)-tert-Butyldiazenyl]hexan-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the diazenyl group can participate in redox reactions. These interactions can influence various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Hexanol: A structurally similar alcohol with a hydroxyl group on the second carbon of a hexane chain.
tert-Butyl Alcohol: Contains a tert-butyl group attached to a hydroxyl group.
Uniqueness
2-[(E)-tert-Butyldiazenyl]hexan-2-ol is unique due to the presence of both a diazenyl and a tert-butyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This combination of functional groups makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
57910-41-5 |
|---|---|
Fórmula molecular |
C10H22N2O |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
2-(tert-butyldiazenyl)hexan-2-ol |
InChI |
InChI=1S/C10H22N2O/c1-6-7-8-10(5,13)12-11-9(2,3)4/h13H,6-8H2,1-5H3 |
Clave InChI |
YVBIUGVCWFNTQM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(N=NC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



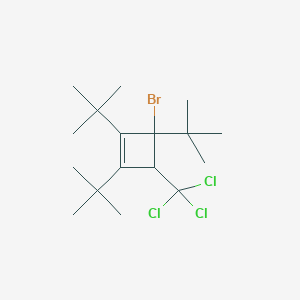
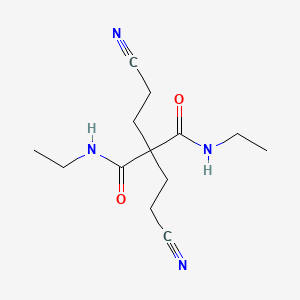
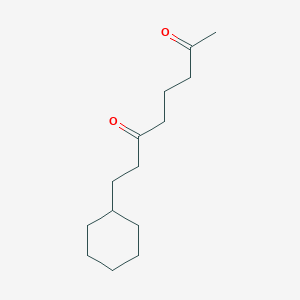

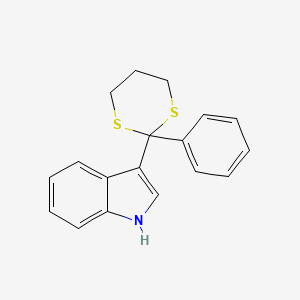
![Ethyl 6-chloro-2-oxo-1-oxaspiro[4.5]decane-3-carboxylate](/img/structure/B14607802.png)
![1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14607810.png)
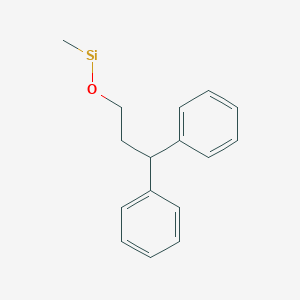
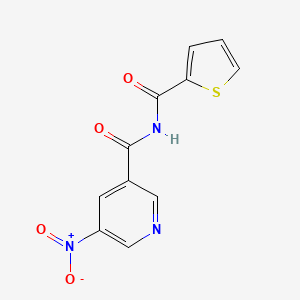
![1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14607829.png)

![Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B14607856.png)

